

Purpurogallin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Purpurogallin*

Cat. No.: *B1683954*

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Introduction

Purpurogallin (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a naturally occurring benzotropolone, a class of aromatic compounds characterized by a seven-membered carbon ring fused to a benzene ring. This orange-red crystalline compound has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources of **purpurogallin**, detailed methodologies for its isolation and synthesis, quantitative data, and an exploration of its interactions with key cellular signaling pathways.

Natural Sources of Purpurogallin

Purpurogallin is found in a variety of plant and microbial sources, often in its glycosidic form, dryophantin. The primary natural sources identified are:

- **Oak Galls and Bark:** Galls, particularly those from *Quercus infectoria* (Aleppo oak), and the bark of oak trees are rich sources of **purpurogallin**, where it is present as its glycoside, dryophantin.[2]
- **Nutgalls:** Similar to oak galls, nutgalls are another significant source of dryophantin.[2]

- Other Plant Sources: **Purpurogallin** has also been identified in cabbage, leaves, and the bark of the chestnut oak.^[3]
- Glacial Algae: The extremophilic alga *Mesotaenium berggrenii*, found on glaciers, is a known natural source of **purpurogallin**.

While not a direct natural source, **purpurogallin** can be formed from the oxidative dimerization of pyrogallol, a compound found in many plants. Fungal enzymes, such as laccases and peroxidases, are capable of catalyzing this transformation, suggesting a potential for microbial synthesis.

Isolation and Synthesis Methods

The isolation of **purpurogallin** from natural sources is less common in laboratory and industrial settings than its chemical or enzymatic synthesis from the readily available precursor, pyrogallol.

Extraction and Hydrolysis from Natural Sources (General Protocol)

A detailed protocol for the large-scale isolation of **purpurogallin** from oak galls is not extensively documented in readily available literature. However, a general approach would involve the following steps:

- Extraction of Dryophantin: Powdered oak galls are extracted with a suitable solvent, such as methanol or ethanol, to isolate the glycoside dryophantin.
- Hydrolysis: The extracted dryophantin is then subjected to acidic or enzymatic hydrolysis to cleave the glycosidic bond and release the aglycone, **purpurogallin**.
- Purification: The resulting **purpurogallin** is then purified using chromatographic techniques, such as column chromatography with a suitable stationary phase like silica gel or Sephadex, followed by recrystallization.

Chemical Synthesis from Pyrogallol

A common and efficient method for producing **purpurogallin** is the oxidation of pyrogallol.

Experimental Protocol: Oxidation of Pyrogallol with Sodium Periodate

- Materials: Pyrogallol, sodium periodate (NaIO_4), distilled water, ethyl acetate, acetic acid.
- Procedure:
 - Dissolve pyrogallol in distilled water.
 - Slowly add a solution of sodium periodate to the pyrogallol solution with constant stirring. An exothermic reaction will occur, and a reddish-brown precipitate of **purpurogallin** will form.
 - Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction.
 - Filter the crude **purpurogallin** precipitate and wash it with cold distilled water.
 - For further purification, the filtrate can be extracted with ethyl acetate to recover any dissolved product.
 - The crude product can be recrystallized from a suitable solvent, such as glacial acetic acid, to yield pure, orange-red crystals of **purpurogallin**.

Enzymatic Synthesis from Pyrogallol

"Green" synthesis methods utilizing enzymes offer a more environmentally friendly alternative to chemical oxidation.

Experimental Protocol: Enzymatic Synthesis using Horseradish Peroxidase (HRP)

- Materials: Pyrogallol, horseradish peroxidase (HRP), hydrogen peroxide (H_2O_2), buffer solution (e.g., phosphate buffer, pH 6.0-7.0), distilled water.
- Procedure:
 - Dissolve pyrogallol in the buffer solution.
 - Add HRP to the pyrogallol solution.

- Initiate the reaction by the slow, dropwise addition of a dilute solution of hydrogen peroxide with gentle stirring.
- Monitor the reaction progress, which is indicated by a color change to reddish-brown.
- After the reaction is complete, the **purpurogallin** precipitate can be collected by filtration.
- Purify the product as described in the chemical synthesis method.

Quantitative Data

Quantitative data on **purpurogallin** content in its primary natural sources like oak galls is not widely available. However, studies on beverages and synthetic yields provide some insight.

Source/Method	Analyte	Concentration/ Yield	Analytical Method	Reference
Ground Coffee	Purpurogallin	85 - 770 ng/g dw	SPE-LC-MS	[3]
English Breakfast Tea	Purpurogallin	335 - 360 ng/g dw	SPE-LC-MS	[3]
Enzymatic Synthesis (from Pyrogallol)	Purpurogallin	20 - 78%	Gravimetric	
Chemical Synthesis (from Pyrogallol)	Purpurogallin	High (not specified)	Not specified	

Recovery Data for Analytical Methods:

Method	Recovery Rate	Reference
Solid-Phase Extraction (SPE)	26.6%	[3]
Acetonitrile Extraction (ANE) with SPE	6.8%	[3]
Water Extraction (WTE) with SPE	2.6%	[3]

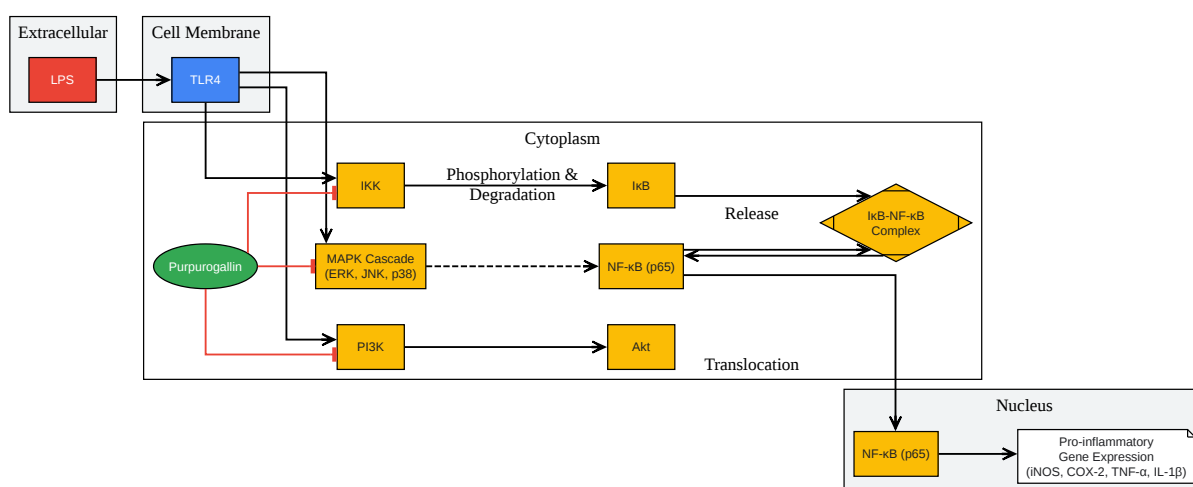
Signaling Pathways and Mechanism of Action

Purpurogallin has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of NF- κ B and MAPK Signaling Pathways

Purpurogallin exhibits significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] In lipopolysaccharide (LPS)-stimulated microglial cells, **purpurogallin** was found to:

- Suppress the translocation of the NF- κ B p65 subunit into the nucleus.
- Inhibit the degradation of the inhibitor of NF- κ B (I κ B).
- Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
- Reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 β (IL-1 β).
- Suppress the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

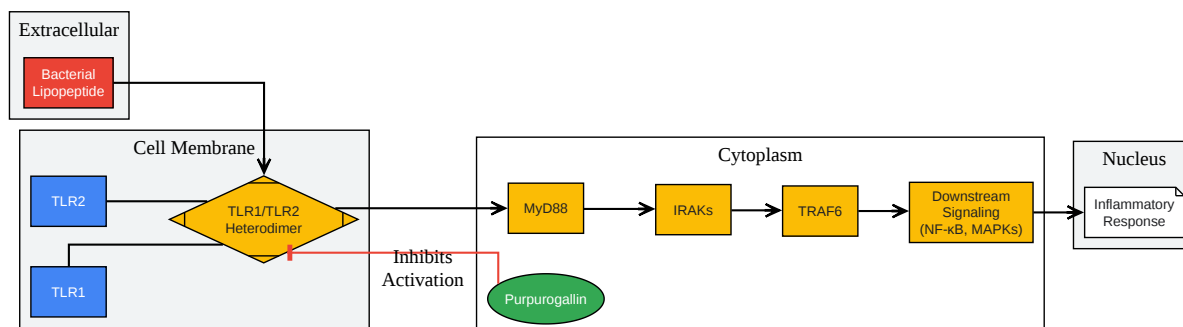


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Figure 1: Inhibition of NF-κB and MAPK signaling by **Purpurogallin**.

Inhibition of TLR1/TLR2 Activation Pathway

Purpurogallin has been identified as a potent and specific inhibitor of the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) activation pathway.[2] This pathway is crucial for the innate immune response to bacterial lipoproteins. The precise mechanism of inhibition by **purpurogallin** is still under investigation, but it is believed to interfere with the dimerization of TLR1 and TLR2 or the subsequent downstream signaling cascade.

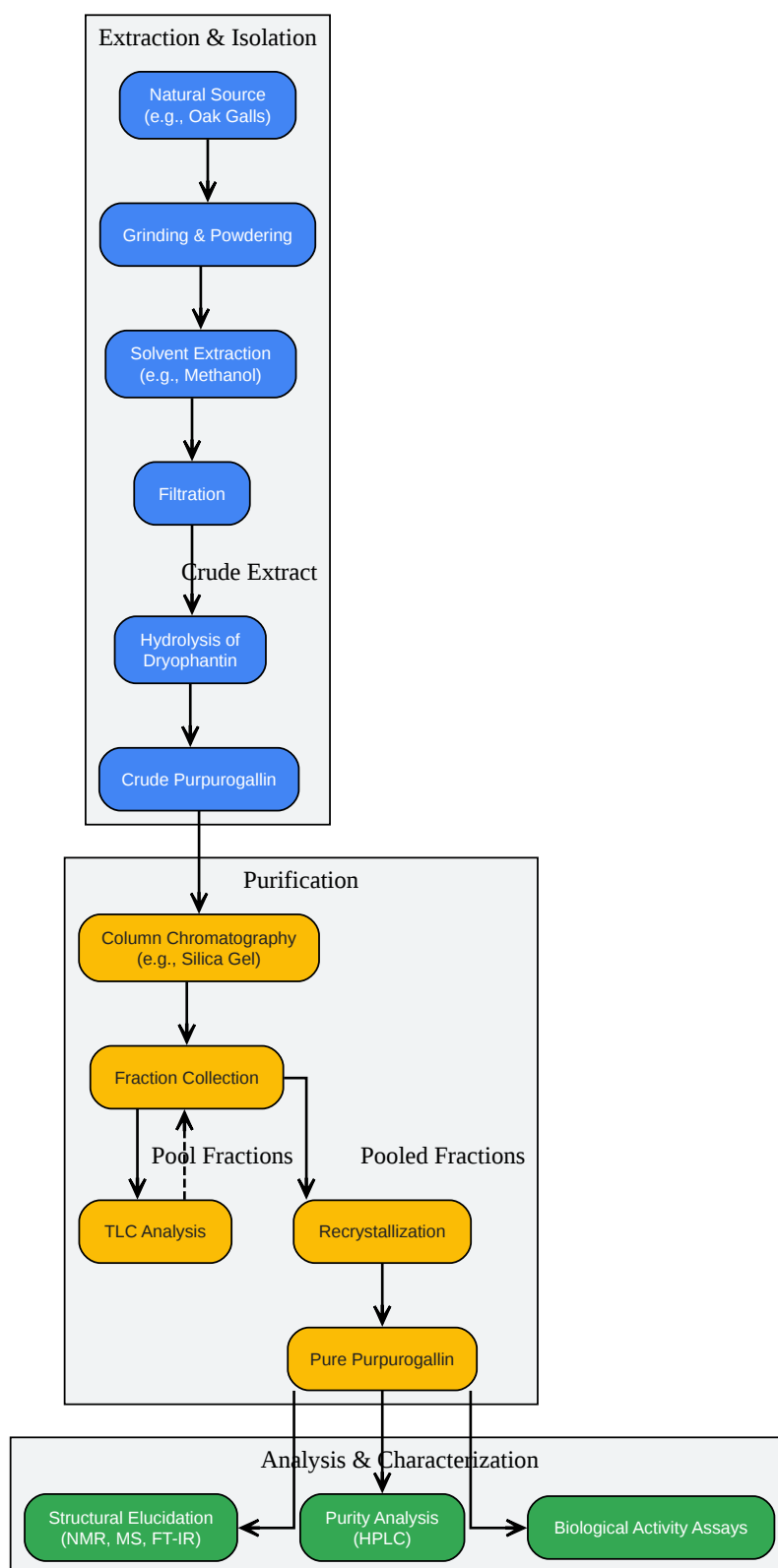


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Figure 2: Purpurogallin as an inhibitor of the TLR1/TLR2 signaling pathway.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a general workflow for the isolation, purification, and analysis of **purpurogallin** from a natural source.



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